molecular formula C12H16BrNO4 B14008132 N-(2-Bromoethyl)-3,4,5-trimethoxybenzamide CAS No. 91802-17-4

N-(2-Bromoethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B14008132
CAS No.: 91802-17-4
M. Wt: 318.16 g/mol
InChI Key: ZIKOLQUACPNRLJ-UHFFFAOYSA-N
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Description

N-(beta-Bromoethyl)-3,4,5-trimethoxybenzamide is an organic compound characterized by the presence of a bromoethyl group attached to a benzamide structure with three methoxy groups at the 3, 4, and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(beta-Bromoethyl)-3,4,5-trimethoxybenzamide typically involves the bromination of an appropriate precursor followed by amide formation. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with beta-bromoethylamine to yield the desired benzamide .

Industrial Production Methods

Industrial production methods for N-(beta-Bromoethyl)-3,4,5-trimethoxybenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

N-(beta-Bromoethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield the corresponding azide, while oxidation with potassium permanganate can produce a carboxylic acid derivative .

Scientific Research Applications

N-(beta-Bromoethyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(beta-Bromoethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy groups may enhance the compound’s binding affinity and selectivity for certain receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-(beta-Bromoethyl)phthalimide
  • 2-Bromoethyl acetate
  • 2-Bromoethanol

Uniqueness

N-(beta-Bromoethyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

CAS No.

91802-17-4

Molecular Formula

C12H16BrNO4

Molecular Weight

318.16 g/mol

IUPAC Name

N-(2-bromoethyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C12H16BrNO4/c1-16-9-6-8(12(15)14-5-4-13)7-10(17-2)11(9)18-3/h6-7H,4-5H2,1-3H3,(H,14,15)

InChI Key

ZIKOLQUACPNRLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCBr

Origin of Product

United States

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